![molecular formula C26H27N5O6S B193190 Desmethyl Bosentan CAS No. 253688-61-8](/img/structure/B193190.png)
Desmethyl Bosentan
描述
Ro 47-8634 是波生坦的代谢产物,波生坦是一种双重内皮素受体拮抗剂,主要用于治疗肺动脉高压。 波生坦通过阻断内皮素分子的作用起效,否则内皮素分子会促进血管收缩,导致高血压 .
准备方法
Ro 47-8634 是通过波生坦的脱甲基化合成的。合成路线包括使用人肝微粒体进行体外代谢研究。 反应条件通常包括细胞色素P450酶的存在,特别是CYP2C9和CYP3A4,它们促进脱甲基化过程
化学反应分析
Ro 47-8634 经历了几种类型的化学反应,包括:
氧化: 该反应由细胞色素P450酶促进,导致形成羟基化代谢物.
还原: 虽然不太常见,但在特定条件下会发生还原反应。
取代: 该反应涉及用另一个官能团取代一个官能团,通常由特定试剂和催化剂促进。
这些反应中常用的试剂和条件包括细胞色素P450酶、这些酶的特定抑制剂或诱导剂,以及各种溶剂和缓冲液,以维持合适的pH和离子强度 . 这些反应形成的主要产物包括羟基化和脱甲基化代谢物,例如Ro 64-1056 .
科学研究应用
Pharmacological Profile
Desmethyl bosentan exhibits a pharmacokinetic interaction profile similar to that of bosentan. It is known to induce cytochrome P450 3A4, which may influence drug metabolism and interactions. In vitro studies have shown that this compound can activate the pregnane X receptor, enhancing the expression of drug-metabolizing enzymes and transporters, thereby potentially affecting the pharmacokinetics of co-administered drugs .
Clinical Applications
-
Pulmonary Arterial Hypertension (PAH)
- This compound contributes to the therapeutic effects of bosentan in PAH management. Clinical studies have demonstrated that bosentan improves exercise capacity and hemodynamics in PAH patients, with this compound likely playing a role in this efficacy .
- A meta-analysis indicated significant improvements in the six-minute walk distance (6-MWD), mean pulmonary arterial pressure (mPAP), and functional class amelioration for patients treated with bosentan compared to placebo .
-
Drug-Drug Interactions
- This compound has been shown to induce mRNA expression of various drug transporters and enzymes, which may lead to significant drug-drug interactions when co-administered with other medications . This characteristic is crucial for clinicians to consider when prescribing treatments for patients on multiple therapies.
Case Study 1: Bosentan and Sildenafil Exposure in Human Milk
A case report examined a mother treated with bosentan and sildenafil for PAH while breastfeeding. The study aimed to assess the pharmacokinetics of these drugs in human milk and their potential effects on the infant. The findings indicated that although both drugs were present in breast milk, the infant remained healthy during the treatment period .
Case Study 2: Pediatric Applications
In pediatric patients with idiopathic pulmonary arterial hypertension (IPAH), studies have shown that exposure to bosentan is similar to that in adults but requires careful dosage adjustments based on body weight. The pharmacokinetic profiles suggest that lower doses may achieve therapeutic effects in children, highlighting the importance of individualized treatment plans .
Data Tables
作用机制
Ro 47-8634 通过与细胞色素P450酶相互作用发挥其作用,特别是CYP2C9和CYP3A4。这些酶促进波生坦的脱甲基化,导致形成Ro 47-8634。 然后该化合物进一步代谢形成其他代谢物,例如Ro 64-1056 . 参与此过程的分子靶标和途径包括细胞色素P450酶系统和负责代谢物肝脏处置的各种转运体。
相似化合物的比较
Ro 47-8634 与波生坦的其他代谢物相似,例如Ro 48-5033 和Ro 64-1056。它在特定的代谢途径和参与其形成的酶方面是独一无二的。与通过羟基化形成的Ro 48-5033 相比,Ro 47-8634 是通过脱甲基化形成的。代谢途径的这种差异突出了细胞色素P450酶在药物代谢中的不同作用。
类似化合物包括:
Ro 48-5033: 通过波生坦的羟基化形成。
Ro 64-1056: 通过波生坦的脱甲基化和羟基化形成。
生物活性
Desmethyl bosentan is a significant metabolite of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, including pharmacokinetic data, case studies, and comparative analyses to provide a comprehensive overview.
This compound exhibits a similar pharmacokinetic profile to its parent compound, bosentan. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The compound has been shown to induce the expression of various drug-metabolizing enzymes and transporters, which may influence its pharmacological effects.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | ~50% |
Protein Binding | >98% (mainly albumin) |
Half-life | ~5 hours |
Metabolism | Liver (CYP2C9, CYP3A4) |
Excretion | Biliary |
This compound has been shown to activate the pregnane X receptor (PXR), which plays a critical role in regulating the expression of genes involved in drug metabolism and transport . This activation leads to increased mRNA expression of cytochrome P450 3A4 (CYP3A4), P-glycoprotein (ABCB1), and breast cancer resistance protein (ABCG2), indicating its potential role in drug-drug interactions .
Biological Activity and Effects
Research indicates that this compound shares many biological activities with bosentan but with some distinct differences. For instance, while this compound does not inhibit P-glycoprotein, it does inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3 with IC50 values of 3.8 μM and 7.4 μM respectively, suggesting a selective interaction profile .
Case Studies
A notable case study examined the pharmacokinetics of bosentan and its metabolites in a breastfeeding mother treated for PAH. The study found low concentrations of this compound in human milk, indicating limited exposure to nursing infants . This finding is essential for understanding the safety profile of this compound during lactation.
Comparative Efficacy
This compound's efficacy compared to other endothelin receptor antagonists has been explored in several studies. A meta-analysis highlighted that while bosentan effectively reduces mean pulmonary arterial pressure (mPAP) when combined with prostacyclin analogues or phosphodiesterase type 5 inhibitors, this compound's specific contributions remain less clear .
Long-term Effects
Long-term studies on bosentan therapy have shown sustained improvements in clinical parameters for patients with PAH over five years. However, specific contributions from this compound were not isolated in these analyses .
Safety Profile
The safety profile of this compound appears consistent with that of bosentan, with no significant new adverse effects reported specifically linked to this compound use. The incidence rates of adverse events in combination therapy settings are comparable to those seen with monotherapy .
属性
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-61-8 | |
Record name | Ro 47-8634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。